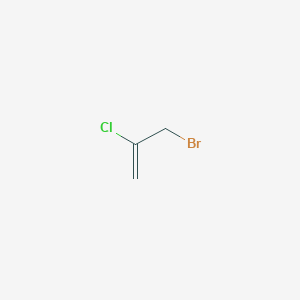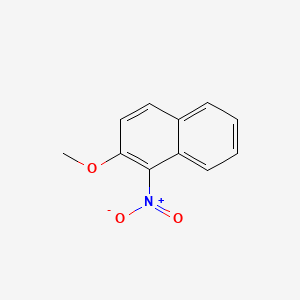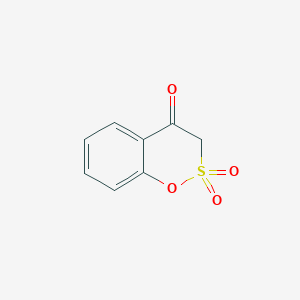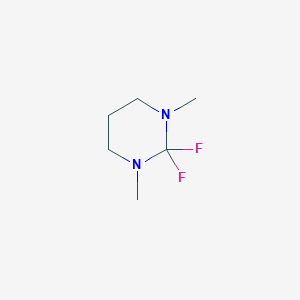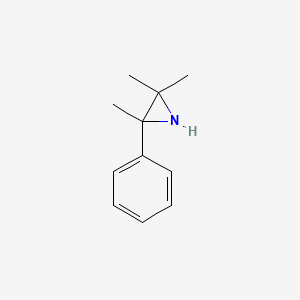
2,2,3-Trimethyl-3-phenylaziridine
説明
2,2,3-Trimethyl-3-phenylaziridine is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom and two carbon atoms. This particular compound is characterized by the presence of three methyl groups and one phenyl group attached to the aziridine ring, giving it unique chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Cyclization of Haloamines and Amino Alcohols: One common method involves the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide to form the aziridine ring.
Nitrene Addition: Another method involves the addition of nitrenes to alkenes.
From Epoxides: Aziridines can also be synthesized by the ring-opening reaction of epoxides with amines, followed by ring closure.
Industrial Production Methods: The industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced sulfate elimination .
Types of Reactions:
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions, which are crucial for synthesizing various nitrogen-containing biologically active molecules.
Polymerization: Aziridines can undergo anionic and cationic ring-opening polymerization to form polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids such as boron trifluoride are often used to catalyze these reactions.
Major Products: The major products formed from these reactions include various nitrogen-containing heterocycles and polyamines .
科学的研究の応用
2,2,3-Trimethyl-3-phenylaziridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s ability to form polyamines makes it useful in studying cellular processes and gene transfection.
Industry: The compound is used in the production of antibacterial and antimicrobial coatings, as well as in materials templating.
作用機序
The mechanism of action of 2,2,3-Trimethyl-3-phenylaziridine involves the ring-opening reactions that lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to form stable products. The compound’s ability to undergo polymerization also plays a significant role in its biological and industrial applications .
類似化合物との比較
2-Phenylaziridine: Similar in structure but lacks the additional methyl groups, making it less sterically hindered.
3-Methylaziridine: Contains only one methyl group, resulting in different reactivity and stability compared to 2,2,3-Trimethyl-3-phenylaziridine.
Azetidines: Four-membered analogs of aziridines with different ring strain and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in polymer chemistry and medicinal chemistry .
特性
IUPAC Name |
2,2,3-trimethyl-3-phenylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10(2)11(3,12-10)9-7-5-4-6-8-9/h4-8,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCGCBTVYYWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N1)(C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503797 | |
| Record name | 2,2,3-Trimethyl-3-phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56062-74-9 | |
| Record name | 2,2,3-Trimethyl-3-phenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)
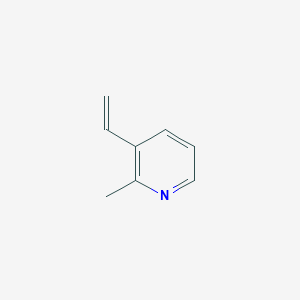


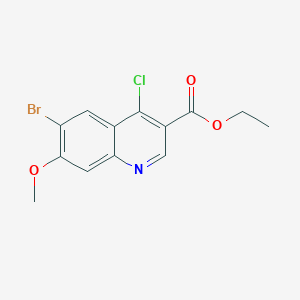
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carbonyl chloride](/img/structure/B3031545.png)

